Osaterone acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-1-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClO5/c1-12(24)22(28-13(2)25)8-6-16-14-9-18(23)17-10-19(26)27-11-20(17,3)15(14)5-7-21(16,22)4/h9-10,14-16H,5-8,11H2,1-4H3/t14-,15+,16+,20-,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTIOMQDFOYCEN-OFUYBIASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030455 |

Source

|

| Record name | Osaterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105149-00-6 |

Source

|

| Record name | (4aR,4bS,6aS,7R,9aS,9bR)-7-Acetyl-7-(acetyloxy)-11-chloro-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4a,6a-dimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105149-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osaterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105149006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osaterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-alpha-Acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSATERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR26FSV5EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of Osaterone Acetate in Prostate Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osaterone (B1677506) acetate (B1210297) is a potent, orally active steroidal antiandrogen and progestin used primarily in veterinary medicine for the treatment of benign prostatic hyperplasia (BPH) in dogs.[1] Chemically related to progesterone, its efficacy in reducing prostate volume stems from a multi-faceted mechanism of action centered on the androgen signaling axis within prostate cells.[2][3] This technical guide provides a detailed examination of the molecular interactions, signaling pathways, and cellular consequences of osaterone acetate's activity in the prostate, supported by quantitative data and experimental methodologies.

Core Mechanism of Action

The primary therapeutic effect of this compound is the inhibition of androgen-mediated signaling in prostate cells. This is achieved through a dual mechanism:

-

Competitive Androgen Receptor (AR) Antagonism : this compound directly competes with dihydrotestosterone (B1667394) (DHT), the most potent natural androgen in the prostate, for binding to the androgen receptor. By occupying the ligand-binding site of the AR, it prevents the conformational changes required for receptor activation, subsequent nuclear translocation, and binding to androgen response elements (AREs) on target genes. This blockade of transcriptional activity is the cornerstone of its anti-proliferative effect.[2][4]

-

Inhibition of Testosterone (B1683101) Uptake and Metabolism : Evidence suggests that this compound also blocks the transport of testosterone into prostate cells and may inhibit the action of 5α-reductase.[2][5][6][7][8][9] The 5α-reductase enzyme is responsible for converting testosterone to the more potent DHT.[10] By reducing both the substrate (testosterone) availability and its conversion to DHT, this compound further diminishes the pool of active androgens available to stimulate the AR.

Its major metabolite, 15β-hydroxythis compound, is also pharmacologically active and possesses potent anti-androgenic activity, contributing to the overall therapeutic effect.[1][2]

Signaling Pathway Inhibition

The canonical androgen signaling pathway is critical for prostate cell growth and survival. This compound disrupts this pathway at its origin.

Cellular Effects in the Prostate

The anti-androgenic activity of this compound culminates in significant changes to prostate cell physiology, primarily characterized by:

-

Inhibition of Proliferation : By blocking DHT-mediated gene transcription, this compound halts the cell cycle progression of androgen-dependent prostate epithelial cells. This leads to a reduction in the overall number of cells (hypoplasia).

-

Induction of Atrophy : The deprivation of androgenic stimulation causes glandular epithelial cells to shrink (atrophy), leading to a marked reduction in prostate volume.[5] Studies in dogs demonstrate a significant decrease in prostate volume, with regression rates of approximately 55-65% observed within a few weeks of treatment.[10][11][12]

-

Apoptosis : While the primary effect is cytostatic (inhibiting growth), the withdrawal of critical androgen survival signals can also trigger programmed cell death (apoptosis) in prostate cells, further contributing to the reduction in gland size.

Quantitative Data Summary

| Parameter | Observation | Species | Reference(s) |

| Prostate Volume Reduction | ~38% reduction by day 14. | Dog | [13] |

| Prostate Volume Reduction | Regression to 54.7% of pre-treatment volume by day 28. | Dog | [10] |

| Prostate Regression Rate | Average of 62.6% one week after a 7-day treatment course. | Dog | [3][14] |

| Clinical Remission | Complete clinical remission in ~83% of dogs with BPH by day 28. | Dog | [10][12] |

| Protein Binding | This compound: ~90% (mainly to albumin). 15β-hydroxythis compound (active metabolite): ~80%. | Dog | [1][2] |

Key Experimental Protocols

The characterization of compounds like this compound relies on a suite of standardized in vitro assays.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled or fluorescently-labeled androgen from the AR ligand-binding domain (LBD).

Objective: To determine the relative binding affinity (e.g., IC50) of this compound for the androgen receptor.

Methodology (Principle):

-

Reagents:

-

Source of Androgen Receptor: Recombinant human or rat AR-LBD, or cytosol isolated from rat prostate tissue.[15][16]

-

Labeled Ligand: A high-affinity synthetic androgen, such as [³H]-R1881 (radiolabeled) or a fluorescent ligand (e.g., Fluormone™ AL Green).[15][17]

-

Test Compound: this compound, serially diluted.

-

Assay Buffer.

-

-

Procedure:

-

The AR preparation is incubated with a fixed concentration of the labeled ligand in the presence of varying concentrations of this compound (the competitor).

-

A control group with no competitor (maximum binding) and a group with a saturating concentration of a known unlabeled androgen (e.g., DHT) for non-specific binding are included.[18]

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 4-8 hours at room temperature or overnight at 4°C).[15][17]

-

-

Separation & Detection:

-

Radiolabeled: Unbound ligand is separated from the AR-bound ligand (e.g., via filtration or dextran-coated charcoal). The radioactivity of the bound fraction is measured using a scintillation counter.[15]

-

Fluorescence Polarization (FP): In this homogenous format, the displacement of the small fluorescent ligand from the large receptor protein causes it to tumble more rapidly, resulting in a decrease in the polarization of emitted light. This change is measured directly in the assay plate.[17]

-

-

Data Analysis: The data are plotted as percent specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value—the concentration of this compound required to displace 50% of the labeled ligand.

Cell Proliferation (Viability) Assay

This assay measures the effect of this compound on the proliferation and metabolic activity of prostate cancer cell lines (e.g., LNCaP, which are androgen-sensitive).

Objective: To determine the cytostatic or cytotoxic effects of this compound on prostate cells.

Methodology (MTT Assay Example): The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active, living cells.[19][20]

-

Cell Culture:

-

Prostate cells (e.g., LNCaP) are seeded into a 96-well plate at a predetermined density (e.g., 10⁴ cells/well) and allowed to adhere overnight.[21]

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive the vehicle (e.g., DMSO) only.

-

Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

-

MTT Incubation:

-

Solubilization & Measurement:

-

The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl, or an SDS-HCl solution) is added to each well to dissolve the insoluble purple formazan crystals.[21]

-

The plate is shaken on an orbital shaker to ensure complete dissolution.

-

The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength between 550 and 600 nm.[19]

-

-

Data Analysis: The absorbance values, which are proportional to the number of viable cells, are plotted against drug concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50.

Conclusion

This compound exerts its therapeutic effect on prostate cells through a robust, multi-pronged anti-androgenic mechanism. Its primary action is the competitive antagonism of the androgen receptor, which is further enhanced by its ability to limit the intracellular availability and production of DHT.[2][6] This dual blockade effectively shuts down the primary signaling pathway responsible for prostate cell proliferation and survival, leading to glandular atrophy and a significant reduction in prostate volume. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel anti-androgenic compounds for prostate diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. medicines.health.europa.eu [medicines.health.europa.eu]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Clinical Effectiveness of Deslorelin Acetate and this compound in Dogs with Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Treatment of Benign Prostate Hyperplasia with this compound Tablets - WSAVA2006 - VIN [vin.com]

- 14. Effect of this compound administration on prostatic regression rate, peripheral blood hormone levels and semen quality in dogs with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 16. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. merckmillipore.com [merckmillipore.com]

- 20. broadpharm.com [broadpharm.com]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

What is the chemical structure of Osaterone acetate?

This in-depth guide provides a detailed overview of the chemical structure, mechanism of action, and pharmacological properties of Osaterone acetate (B1210297). It is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

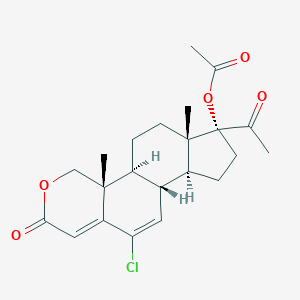

Osaterone acetate, also known as 2-oxachloromadinone acetate, is a synthetic pregnane (B1235032) steroid.[1] It is a derivative of progesterone (B1679170) and 17α-hydroxyprogesterone.[1] The chemical structure is characterized by a four-ring steroid backbone with specific substitutions that confer its antiandrogenic and progestogenic activities.

IUPAC Name: [(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-1-yl] acetate[1][2]

Chemical Formula: C₂₂H₂₇ClO₅[1][3][4][5]

Molecular Weight: 406.90 g/mol [1][2][5]

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 105149-00-6 | [1][2][3][4][5] |

| PubChem CID | 114992 | [1] |

| InChIKey | KKTIOMQDFOYCEN-OFUYBIASSA-N | [1][3][6] |

| SMILES | CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)OC(=O)C | [1] |

| Log P (octanol-water) | 2.72 | [7] |

| Water Solubility | 13.26 mg/L at 25°C (estimated) | [7] |

Mechanism of Action

This compound is a potent antiandrogen and progestin.[1][8] Its primary therapeutic application is in the management of benign prostatic hyperplasia (BPH) in dogs.[1][9] The mechanism of action is multifactorial and primarily targets the hormonal regulation of the prostate gland.

The key mechanisms include:

-

Competitive Androgen Receptor Antagonism: this compound directly competes with testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), for binding to androgen receptors within prostate cells. By blocking these receptors, it prevents the downstream signaling that leads to cell growth and proliferation.[8][9][10]

-

Inhibition of Testosterone Uptake: The compound hinders the transport of testosterone from the bloodstream into the prostate tissue.[8][10]

-

Inhibition of 5α-reductase: this compound is suggested to inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone to DHT within the prostate.[5][10][11] DHT is a primary driver of prostatic growth.[10]

Additionally, this compound exhibits progestogenic activity by acting as an agonist at the progesterone receptor.[1] It has minimal estrogenic or androgenic activity.[1] Its active metabolite, 15β-hydroxythis compound, also possesses potent antiandrogenic properties.[1][8]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in prostatic cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (4aR,4bS,6aS,7R,9aS,9bR)-7-Acetyl-7-(acetyloxy)-11-chloro-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4a,6a-dimethylcyclopenta(5,6)naphtho(1,2-c)pyran-2(4H)-one | C22H27ClO5 | CID 114992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. UNII - FR26FSV5EZ [precision.fda.gov]

- 4. 105149-00-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Osaterone - Wikipedia [en.wikipedia.org]

- 7. vetlexicon.com [vetlexicon.com]

- 8. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]

- 9. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedicus.gr [biomedicus.gr]

- 11. Comparison of Clinical Effectiveness of Deslorelin Acetate and this compound in Dogs with Benign Prostatic Hyperplasia [mdpi.com]

The Synthesis of Osaterone Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osaterone (B1677506) acetate (B1210297), known chemically as 17α-acetoxy-6-chloro-2-oxa-pregna-4,6-diene-3,20-dione, is a potent steroidal antiandrogen and progestin. It is primarily used in veterinary medicine for the treatment of benign prostatic hyperplasia in dogs. This technical guide provides a detailed overview of the synthesis pathway of osaterone acetate, including the starting materials, key chemical transformations, and relevant experimental insights. The synthesis is a multi-step process involving the modification of a progesterone (B1679170) backbone to introduce the characteristic 2-oxa functionality in the A-ring and a chlorine atom at the C6 position.

Synthesis Pathway Overview

The synthesis of this compound commences with the readily available steroid precursor, 17α-acetoxyprogesterone. The overall pathway can be conceptualized in three main stages:

-

Formation of the 4,6-diene system and chlorination: This stage involves the introduction of a double bond at the C6-C7 position and subsequent chlorination at C6 to yield chlormadinone (B195047) acetate, a key intermediate.

-

Introduction of the 2-oxa functionality: A Baeyer-Villiger oxidation is employed to insert an oxygen atom into the A-ring, forming the characteristic lactone structure of this compound.

-

Final structural modifications: This may involve additional steps to ensure the correct stereochemistry and functional groups are in place.

A schematic representation of the likely synthetic pathway is presented below.

Figure 1. Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

While a complete, unified experimental protocol for the synthesis of this compound is not publicly available in a single source, the following sections detail the likely procedures for each key transformation based on the synthesis of structurally related compounds.

Step 1: Dehydrogenation of 17α-Acetoxyprogesterone

Objective: To introduce a double bond at the C6-C7 position to form 17α-acetoxypregna-4,6-diene-3,20-dione.

Methodology: A common method for this transformation is dehydrogenation using a high-potential quinone such as chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone).

-

Reaction: 17α-acetoxyprogesterone is dissolved in a suitable solvent, such as tert-butanol (B103910) or a mixture of ethyl acetate and acetic acid.

-

Reagent: Chloranil is added to the solution.

-

Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up: After cooling, the precipitated tetrachlorohydroquinone (B164984) is filtered off. The filtrate is then washed with a dilute sodium hydroxide (B78521) solution to remove any remaining acidic impurities, followed by washing with water until neutral. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/hexane.

Step 2: Epoxidation of the 4,6-Diene

Objective: To form the 6,7-epoxide of 17α-acetoxypregna-4,6-diene-3,20-dione.

Methodology: Epoxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Reaction: The diene from the previous step is dissolved in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607).

-

Reagent: A solution of m-CPBA in the same solvent is added dropwise to the steroid solution at a controlled temperature, often at or below room temperature.

-

Conditions: The reaction is stirred for a period of time until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed with a solution of sodium bisulfite to destroy excess peroxy acid, followed by washing with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, and finally with brine. The organic layer is dried and the solvent evaporated.

-

Purification: The resulting epoxide is often used in the next step without extensive purification.

Step 3: Formation of Chlormadinone Acetate (Chlorination)

Objective: To open the epoxide ring and introduce a chlorine atom at the C6 position, followed by dehydration to regenerate the 4,6-diene system.

Methodology: This transformation is typically carried out by treatment with hydrogen chloride.

-

Reaction: The epoxide is dissolved in a solvent such as acetic acid or a mixture of chloroform and acetic acid.

-

Reagent: Hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a suitable solvent is added.

-

Conditions: The reaction is usually carried out at room temperature and monitored by TLC.

-

Work-up: The reaction mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water until neutral, and dried.

-

Purification: The crude chlormadinone acetate can be purified by recrystallization.

Step 4: Baeyer-Villiger Oxidation to this compound

Objective: To insert an oxygen atom between C2 and C3 of the A-ring to form the 2-oxa lactone.

Methodology: The Baeyer-Villiger oxidation is a key step in the synthesis of this compound. This reaction is typically performed using a peroxy acid.

-

Reaction: Chlormadinone acetate is dissolved in a suitable solvent, such as chloroform or dichloromethane.

-

Reagent: A strong peroxy acid, such as trifluoroperacetic acid (prepared in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide) or performic acid, is used as the oxidant.

-

Conditions: The reaction is often carried out at a low temperature to control the reactivity of the peroxy acid. The progress of the reaction is monitored by TLC.

-

Work-up: The reaction mixture is carefully quenched with a reducing agent solution (e.g., sodium bisulfite) to destroy any remaining peroxides. The mixture is then washed with a sodium bicarbonate solution and water. The organic layer is dried, and the solvent is removed under reduced pressure.

-

Purification: The final product, this compound, is purified by chromatography and/or recrystallization to obtain a high-purity product.

Quantitative Data

The following table summarizes the expected molecular weights and potential yields for the key compounds in the synthesis of this compound. Please note that the yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

| Compound Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |

| 17α-Acetoxyprogesterone | - | C₂₃H₃₂O₄ | 372.50 | - |

| 17α-Acetoxypregna-4,6-diene-3,20-dione | 17α-Acetoxyprogesterone | C₂₃H₃₀O₄ | 370.49 | 80-90 |

| Chlormadinone Acetate | 17α-Acetoxypregna-4,6-diene-3,20-dione | C₂₃H₂₉ClO₄ | 404.94 | 70-85 |

| This compound | Chlormadinone Acetate | C₂₂H₂₇ClO₅ | 406.90 | 50-70 |

Conclusion

The synthesis of this compound is a challenging but well-defined process that relies on a series of classic organic transformations applied to a steroid scaffold. The key steps involve the formation of a 4,6-diene system, chlorination at the C6 position to form the intermediate chlormadinone acetate, and a final, crucial Baeyer-Villiger oxidation to introduce the 2-oxa functionality in the A-ring. Careful control of reaction conditions and purification at each stage are essential for obtaining a high yield and purity of the final active pharmaceutical ingredient. This guide provides a foundational understanding of the synthetic pathway for professionals in the fields of medicinal chemistry and drug development. Further optimization of each step would be necessary for large-scale industrial production.

An In-depth Technical Guide to the Pharmacodynamics of Osaterone Acetate and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osaterone (B1677506) acetate (B1210297), a steroidal antiandrogen and progestin, is a significant therapeutic agent in veterinary medicine for the management of benign prostatic hyperplasia (BPH) in dogs.[1] Its efficacy stems from a multi-faceted mechanism of action that modulates androgen signaling within the prostate gland. This technical guide provides a comprehensive overview of the pharmacodynamics of osaterone acetate and its primary active metabolite, 15β-hydroxythis compound, with a focus on their molecular interactions, physiological effects, and the experimental methodologies used to elucidate these properties.

Core Pharmacodynamic Properties

This compound exerts its therapeutic effects through a combination of antiandrogenic and progestational activities.[2] It competitively antagonizes the androgen receptor (AR), inhibits the activity of 5α-reductase, and possesses progestational properties.[3][4]

Table 1: Key Pharmacodynamic Activities of this compound and its Metabolites

| Pharmacodynamic Parameter | This compound | 15β-hydroxythis compound | References |

| Primary Mechanism of Action | Steroidal Antiandrogen, Progestin | Potent Antiandrogen | [2][5] |

| Androgen Receptor (AR) Binding | Competitive Antagonist | Potent Antiandrogenic Activity | [3][5] |

| 5α-Reductase Inhibition | Yes | Not explicitly stated | [3][4] |

| Progestational Activity | Potent | No | [5] |

| Glucocorticoid Activity | Low affinity | Not explicitly stated | [5] |

| Estrogenic Activity | Virtually none | Not explicitly stated | |

| Androgenic Activity | Virtually none | Not explicitly stated |

Molecular Mechanisms of Action

The primary therapeutic action of this compound in treating BPH is the reduction of androgenic stimulation of the prostate gland. This is achieved through several interconnected mechanisms:

-

Competitive Androgen Receptor Antagonism : this compound and its active metabolite, 15β-hydroxythis compound, directly compete with endogenous androgens, primarily dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the androgen receptor in prostate cells.[3][5] This competitive inhibition prevents the receptor from undergoing the conformational changes necessary for its activation and subsequent translocation to the nucleus.

-

Inhibition of 5α-Reductase : this compound has been shown to inhibit the enzyme 5α-reductase.[3][4] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, DHT, within the prostate gland. By reducing intra-prostatic DHT levels, this compound further diminishes the androgenic signaling that drives prostatic cell proliferation and hypertrophy.

-

Progestational Activity : this compound possesses potent progestational activity, acting as an agonist at the progesterone (B1679170) receptor.[5] This activity contributes to its antiandrogenic effects, likely through negative feedback mechanisms on the hypothalamic-pituitary-gonadal axis, leading to a reduction in luteinizing hormone (LH) and subsequently testosterone secretion. However, it is important to note that its primary metabolite, 15β-hydroxythis compound, does not exhibit progestational activity.[5]

-

Glucocorticoid Activity : this compound has a low affinity for the glucocorticoid receptor.[5] While this interaction is noted, its clinical significance in the context of BPH treatment is considered minimal.

Metabolism and the Role of 15β-hydroxythis compound

This compound is metabolized in the liver, with the major active metabolite being 15β-hydroxythis compound.[5] This metabolite is pharmacologically significant as it retains potent antiandrogenic activity, contributing to the overall therapeutic effect of the parent compound.[5] The metabolic conversion of this compound to this active form underscores the importance of considering both the parent drug and its metabolites when evaluating its pharmacodynamic profile.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's multifaceted inhibition of androgen signaling in prostate cells.

Caption: A typical workflow for the preclinical evaluation of this compound.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound and its metabolites to the androgen receptor.

Methodology:

-

Receptor Source: Cytosol extract from the ventral prostate of mature male rats is commonly used as a source of androgen receptors.

-

Radioligand: A radiolabeled high-affinity androgen, such as [³H]-mibolerone or [³H]-R1881, is used.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or its metabolites).

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved using methods such as hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro 5α-Reductase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on 5α-reductase activity.

Methodology:

-

Enzyme Source: Microsomal fractions prepared from rat liver or prostate tissue, which are rich in 5α-reductase, are used.

-

Substrate: Testosterone is used as the natural substrate for the enzyme.

-

Incubation: The enzyme preparation is pre-incubated with the test compound (this compound) at various concentrations. The enzymatic reaction is then initiated by the addition of the substrate (testosterone) and the cofactor NADPH.

-

Reaction Termination: The reaction is stopped after a defined incubation period, typically by the addition of an organic solvent.

-

Quantification of Metabolites: The amount of the product, dihydrotestosterone (DHT), formed is quantified. This can be done using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition of DHT formation is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Model of Canine Benign Prostatic Hyperplasia

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model.

Methodology:

-

Animal Model: Spontaneously occurring BPH in older, intact male dogs is the most clinically relevant model. Alternatively, BPH can be induced in castrated young adult male dogs by chronic administration of testosterone, often in combination with estradiol.

-

Treatment Administration: this compound is administered orally at a clinically relevant dose (e.g., 0.25-0.5 mg/kg/day for 7 days).

-

Monitoring of Efficacy:

-

Prostate Volume: The primary endpoint is the reduction in prostate volume, which is typically measured non-invasively using transrectal ultrasonography at baseline and at various time points during and after treatment.

-

Clinical Signs: Clinical signs associated with BPH, such as tenesmus, hematuria, and stranguria, are scored to assess clinical improvement.

-

Hormone Levels: Serum concentrations of testosterone and DHT can be measured to assess the systemic effects of the treatment.

-

-

Data Analysis: The percentage reduction in prostate volume and the improvement in clinical scores are calculated and statistically analyzed to determine the efficacy of the treatment.

Conclusion

The pharmacodynamics of this compound are characterized by a potent antiandrogenic effect, mediated through competitive antagonism of the androgen receptor and inhibition of 5α-reductase. Its active metabolite, 15β-hydroxythis compound, significantly contributes to its overall therapeutic efficacy. The progestational activity of the parent compound also plays a role in its mechanism of action. A thorough understanding of these pharmacodynamic properties, elucidated through rigorous in vitro and in vivo experimental protocols, is essential for the continued development and optimal clinical use of this important veterinary therapeutic agent. Further research to quantify the binding affinities and inhibitory constants of this compound and its metabolites will provide a more complete picture of its molecular pharmacology.

References

In-Vitro Antiandrogenic Activity of Osaterone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osaterone acetate (B1210297) is a steroidal antiandrogen utilized in veterinary medicine, primarily for the treatment of benign prostatic hyperplasia in dogs.[1] Its efficacy stems from a dual mechanism of action: the competitive antagonism of the androgen receptor (AR) and the inhibition of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[2][3] This technical guide provides an in-depth overview of the in-vitro antiandrogenic activity of Osaterone acetate, detailing its molecular mechanisms, the experimental protocols used to assess its function, and comparative data for other relevant antiandrogenic compounds. While specific quantitative in-vitro data for this compound is not widely available in the public domain, this guide offers a comprehensive framework for its evaluation.

Core Concepts: Mechanism of Action

This compound exerts its antiandrogenic effects through two primary pathways:

-

Androgen Receptor (AR) Antagonism: As a competitive antagonist, this compound binds to the ligand-binding domain (LBD) of the androgen receptor. This binding prevents the receptor from adopting an active conformation, thereby inhibiting the downstream signaling cascade that leads to the transcription of androgen-responsive genes. This direct blockade of the AR is a critical component of its therapeutic effect.

-

5α-Reductase Inhibition: this compound also inhibits the activity of 5α-reductase.[2] This enzyme is crucial for the conversion of testosterone to dihydrotestosterone (DHT), which is the most potent endogenous androgen and the primary ligand for the AR in many tissues, including the prostate. By reducing the levels of DHT, this compound further diminishes the androgenic signaling that contributes to prostate growth.

Quantitative Data on Antiandrogenic Activity

Table 1: In-Vitro Androgen Receptor Binding Affinity of Selected Compounds

| Compound | IC50 (nM) | Test System | Reference |

| Dihydrotestosterone (DHT) | 3.2 | Hamster Prostate Cytosol | [4] |

| Cyproterone Acetate | 4.4 | Hamster Prostate Cytosol | [4] |

Table 2: In-Vitro 5α-Reductase Inhibitory Activity of Selected Compounds

| Compound | IC50 (µM) | Test System | Reference |

| Finasteride | 0.036 | Rat Liver Steroid 5α-Reductase | [5] |

| Dutasteride | 0.0048 | Rat Liver Steroid 5α-Reductase | [5] |

| Gamma-Linolenic acid | 14 | Rat Liver Steroid 5α-Reductase | [5] |

Experimental Protocols

The in-vitro antiandrogenic activity of compounds like this compound is typically evaluated using a variety of established experimental protocols. These assays are designed to assess both androgen receptor binding and the inhibition of androgen-induced cellular responses.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-DHT) for binding to the androgen receptor.

Methodology:

-

Preparation of AR Source: A source of androgen receptors is prepared, typically from the cytosol of androgen-sensitive tissues (e.g., rat or hamster prostate) or from cells engineered to overexpress the human androgen receptor.[4]

-

Incubation: The AR preparation is incubated with a constant concentration of the radiolabeled androgen and varying concentrations of the test compound (e.g., this compound).

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through various techniques, such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined by plotting the percentage of inhibition against the log of the test compound concentration.

Androgen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

Methodology:

-

Cell Culture: A suitable cell line that is responsive to androgens is used. Commonly used cell lines include human prostate cancer cells like LNCaP, which endogenously express the androgen receptor. Alternatively, cells can be transiently or stably transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

Treatment: The cells are treated with an androgen (e.g., DHT) to induce reporter gene expression, in the presence or absence of varying concentrations of the test compound.

-

Cell Lysis and Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The IC50 value is calculated as the concentration of the test compound that causes a 50% reduction in the androgen-induced reporter gene activity.

5α-Reductase Inhibition Assay

This enzymatic assay determines the inhibitory effect of a compound on the conversion of testosterone to DHT.[5]

Methodology:

-

Enzyme Source: The 5α-reductase enzyme is typically obtained from rat liver or prostate homogenates, or from recombinant sources.[5]

-

Reaction Mixture: The enzyme preparation is incubated with a radiolabeled substrate (e.g., [3H]-testosterone) and a cofactor (NADPH) in a suitable buffer. The test compound is added at various concentrations.

-

Extraction and Separation: After the reaction, the steroids are extracted from the reaction mixture. The substrate (testosterone) and the product (DHT) are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The radioactivity in the spots corresponding to testosterone and DHT is quantified.

-

Data Analysis: The percentage of inhibition of DHT formation is calculated for each concentration of the test compound, and the IC50 value is determined.

Visualizations

Androgen Receptor Signaling Pathway and Inhibition by this compound

References

Osaterone Acetate (TZP-4238): A Technical Overview of its Discovery, Development, and Urological Applications

Foreword: This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of osaterone (B1677506) acetate (B1210297), also known by its developmental code TZP-4238. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the history and scientific basis of this unique steroidal antiandrogen. It is important to note that while initial research explored its potential for human use, osaterone acetate ultimately found its therapeutic application in veterinary medicine.

Discovery and Development

This compound, a synthetic pregnane (B1235032) steroid, was first developed by the Japanese pharmaceutical company, ASKA Pharmaceutical Co., Ltd.[1]. Initially, the compound was investigated for the treatment of prostate cancer and benign prostatic hyperplasia (BPH) in humans.[2] However, its development for human applications was discontinued, and it was subsequently repurposed for veterinary use.[1]

In 2007, this compound was approved for veterinary use in the European Union under the trade name Ypozane, for the treatment of benign prostatic hyperplasia in dogs.[2]

Chemical Profile

This compound is chemically described as 17α-acetoxy-6-chloro-2-oxapregna-4,6-diene-3,20-dione.[2] It is a derivative of chlormadinone (B195047) acetate, another steroidal antiandrogen and progestin.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₇ClO₅ |

| Molar Mass | 406.90 g·mol⁻¹ |

| CAS Number | 105149-00-6 |

| Other Names | TZP-4238, Gestoxarone acetate, 2-Oxachloromadinone acetate |

Mechanism of Action

This compound exerts its pharmacological effects through a multi-faceted mechanism of action, primarily centered on the androgen receptor (AR) signaling pathway. It is classified as a potent steroidal antiandrogen and also possesses progestogenic activity.[3]

Its key mechanisms include:

-

Competitive Androgen Receptor Antagonism: this compound competitively inhibits the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to their receptors in prostatic tissue.[3][4]

-

Inhibition of Testosterone Transport: It blocks the transport of testosterone into the prostate gland.[3]

-

Inhibition of 5α-reductase: The enzyme responsible for converting testosterone to the more potent androgen, DHT.[4][5]

This comprehensive blockade of androgen signaling leads to a reduction in the size of the prostate gland. A significant active metabolite, 15β-hydroxythis compound, also contributes to the antiandrogenic effects of the drug.[3]

Below is a diagram illustrating the signaling pathway affected by this compound.

References

Osaterone Acetate and the Androgen Receptor: A Technical Overview of Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Osaterone (B1677506) acetate (B1210297) functions as a competitive antagonist of the androgen receptor.[2][3] In the canonical androgen signaling pathway, the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR initiates a conformational change in the receptor, leading to its translocation to the nucleus, dimerization, and subsequent binding to androgen response elements (AREs) on DNA. This process modulates the transcription of target genes responsible for androgenic effects.

Osaterone acetate, due to its structural similarity to endogenous androgens, competes for the same ligand-binding pocket on the AR. By occupying this site, it prevents the binding of natural androgens, thereby inhibiting the downstream signaling cascade. This competitive antagonism is central to its therapeutic efficacy in androgen-dependent conditions. Furthermore, its primary active metabolite, 15β-hydroxythis compound, also exhibits potent antiandrogenic activity, contributing to the overall effect.[1]

Quantitative Binding Affinity Data

A comprehensive review of the scientific literature did not yield specific quantitative data for the binding affinity of this compound or its metabolites to the androgen receptor. The following table is therefore presented as a template for how such data would be structured if available.

| Compound | Receptor | Assay Type | Kd (nM) | IC50 (nM) | Relative Binding Affinity (RBA) | Reference |

| This compound | Androgen Receptor | Competitive Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | |

| 15β-hydroxythis compound | Androgen Receptor | Competitive Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | |

| Dihydrotestosterone (DHT) | Androgen Receptor | Competitive Radioligand Binding | Reference | Reference | 100% | Example |

| Cyproterone Acetate | Androgen Receptor | Competitive Radioligand Binding | Data Not Available | ~4.4 | Reference | [4] |

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The binding affinity of a compound for the androgen receptor is typically determined using a competitive binding assay. This in vitro method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for the AR, such as [3H]-dihydrotestosterone ([3H]-DHT) or the synthetic androgen [3H]-R1881.

I. Materials and Reagents

-

Receptor Source: Cytosolic extracts from androgen target tissues (e.g., rat or dog prostate) or recombinant human androgen receptor.

-

Radioligand: [3H]-DHT or [3H]-R1881.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Reference Compound: Unlabeled DHT or another potent androgen for determining non-specific binding.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.

-

Scintillation Cocktail: For detection of radioactivity.

-

96-well plates and filtration apparatus.

II. Experimental Procedure

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue source by homogenization and ultracentrifugation to isolate the AR. The protein concentration of the cytosol is determined using a standard protein assay.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand and the receptor preparation to each well.

-

Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. A parallel set of wells should contain a high concentration of unlabeled DHT to determine non-specific binding.

-

Incubation: Incubate the plates at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the larger receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Caption: this compound competitively inhibits androgen signaling.

Experimental Workflow

Caption: A typical workflow for a competitive binding assay.

References

- 1. Effects of steroidal and non-steroidal antiandrogens on the androgen binding properties of the rat ventral prostate androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and properties of Osaterone acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osaterone acetate (B1210297) is a potent, orally active steroidal antiandrogen and progestin used in veterinary medicine for the treatment of benign prostatic hyperplasia (BPH) in dogs.[1] Chemically, it is a derivative of progesterone (B1679170) and is structurally related to chlormadinone (B195047) acetate.[1] This technical guide provides an in-depth overview of the molecular formula, physicochemical properties, pharmacology, and relevant experimental methodologies for Osaterone acetate, intended to support research, and drug development activities.

Chemical and Physical Properties

This compound is a synthetic pregnane (B1235032) steroid.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | [(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-1-yl] acetate[1][2] |

| Other Names | TZP-4238, Gestoxarone acetate, 2-Oxachloromadinone acetate, 17α-Acetoxy-6-chloro-2-oxa-6-dehydroprogesterone, 17α-Acetoxy-6-chloro-2-oxapregna-4,6-diene-3,20-dione[1][3] |

| CAS Number | 105149-00-6[1][3][4][5] |

| Molecular Formula | C22H27ClO5[1][3][4][5] |

| Molecular Weight | 406.90 g/mol [1][4] |

| InChI Key | KKTIOMQDFOYCEN-OFUYBIASSA-N[1][3] |

| UNII | FR26FSV5EZ[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid |

| Water Solubility | 13.26 mg/L at 25°C (estimated)[6] |

| Log P (Octanol-Water) | 2.72[6] |

Pharmacology

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the antagonism of androgen signaling in the prostate gland.[7][8]

-

Androgen Receptor Antagonism: It acts as a competitive antagonist of the androgen receptor (AR), preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][7]

-

Inhibition of 5α-Reductase: this compound also inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT, within the prostate.[4][9]

-

Blocks Testosterone Transport: It has been shown to block the transport of testosterone into the prostate cells.[7]

This combined action leads to a significant reduction in androgen-mediated cell growth and proliferation within the prostate, ultimately resulting in a decrease in prostate volume and alleviation of BPH symptoms.[1][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (4aR,4bS,6aS,7R,9aS,9bR)-7-Acetyl-7-(acetyloxy)-11-chloro-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4a,6a-dimethylcyclopenta(5,6)naphtho(1,2-c)pyran-2(4H)-one | C22H27ClO5 | CID 114992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. UNII - FR26FSV5EZ [precision.fda.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 105149-00-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. vetlexicon.com [vetlexicon.com]

- 7. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

Osaterone Acetate: A Technical Guide on the 17α-Hydroxyprogesterone Derivative in Androgen-Dependent Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osaterone (B1677506) acetate (B1210297), a synthetic steroid derived from 17α-hydroxyprogesterone, is a potent anti-androgen and progestogen. Marketed primarily for veterinary use in the treatment of benign prostatic hyperplasia (BPH) in dogs, its mechanism of action is multifaceted, involving competitive antagonism of the androgen receptor, inhibition of 5α-reductase, and blockage of testosterone (B1683101) uptake into prostatic tissue. This technical guide provides a comprehensive overview of osaterone acetate, including its chemical properties, mechanism of action, pharmacokinetics, and clinical applications. Detailed experimental protocols for key in vitro assays and bioanalytical methods are presented, alongside a summary of quantitative data from preclinical and clinical studies. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound is a synthetic pregnane (B1235032) steroid, chemically classified as a derivative of 17α-hydroxyprogesterone.[1][2] It is the C17α acetate ester of osaterone.[2] Primarily utilized in veterinary medicine, it is an effective oral treatment for benign prostatic hyperplasia (BPH) in male dogs.[2][3] Its therapeutic efficacy stems from its potent anti-androgenic and progestogenic properties.[1][4] This document serves as an in-depth technical resource for researchers and professionals in drug development, detailing the scientific foundation of this compound's activity.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 17α-Acetoxy-6-chloro-2-oxa-6-dehydroprogesterone | [2] |

| Molecular Formula | C22H27ClO5 | [5] |

| Molecular Weight | 406.90 g/mol | [5] |

| CAS Number | 105149-00-6 | [5] |

| Appearance | White Powder | [6] |

| Melting Point | 249-250°C | [6] |

Mechanism of Action

This compound exerts its anti-androgenic effects through a multi-pronged approach, primarily targeting the hormonal signaling cascade that drives prostatic growth.

-

Competitive Androgen Receptor Antagonism : this compound directly competes with androgens, such as testosterone and its more potent metabolite dihydrotestosterone (B1667394) (DHT), for binding to the androgen receptor (AR) within prostate cells.[1][5] This competitive inhibition prevents the receptor's activation and subsequent translocation to the nucleus, thereby blocking the transcription of androgen-responsive genes responsible for cell growth and proliferation.

-

Inhibition of 5α-Reductase : The compound also inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to DHT in the prostate.[4][5] By reducing intraprostatic DHT levels, this compound diminishes the primary stimulus for prostatic hyperplasia.

-

Inhibition of Testosterone Uptake : this compound has been shown to block the transport of testosterone from the bloodstream into the prostate gland, further reducing the availability of androgenic substrates within the target tissue.[1]

The progestogenic activity of this compound is attributed to its agonistic effects on the progesterone (B1679170) receptor.[2][3]

Signaling Pathway

The following diagram illustrates the key molecular interactions of this compound in a prostatic cell.

Pharmacokinetics in Dogs

| Parameter | Value | Reference |

| Route of Administration | Oral | [3] |

| Tmax (Time to Peak Plasma Concentration) | ~2 hours | [1] |

| Cmax (Peak Plasma Concentration) at 0.25 mg/kg/day | ~60 µg/L | [1] |

| Protein Binding (this compound) | ~90% (mainly to albumin) | [1] |

| Protein Binding (15β-hydroxythis compound) | ~80% (mainly to albumin) | [1] |

| Metabolism | Hepatic (first-pass effect) | [1] |

| Major Active Metabolite | 15β-hydroxythis compound | [1][3] |

| Elimination Half-life (T½) | ~80 hours | [1] |

| Excretion | Primarily feces (~60%) via biliary excretion; lesser extent in urine (~25%) | [1] |

| Accumulation Factor (after 7 days at 0.25 mg/kg/day) | ~3-4 | [1] |

Clinical Efficacy in Canine Benign Prostatic Hyperplasia

| Parameter | Result | Reference |

| Dosage Regimen | 0.25 mg/kg body weight, once daily for 7 days | |

| Reduction in Clinical Score (Day 7) | 73.2% | |

| Reduction in Clinical Score (Day 28) | 94.1% (reduction to 5.9% of initial score) | |

| Complete Clinical Remission (Day 28) | ~83% of dogs | |

| Prostate Volume Reduction (2 weeks post-treatment) | 35.7% (regressed to 64.3% of pre-treatment volume) | |

| Prostate Volume Reduction (end of 28-day trial) | 45.3% (regressed to 54.7% of pre-treatment volume) | |

| Effect on Serum Testosterone | Transient decrease, returning to near pre-treatment levels by 5 months | [3] |

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor.

Methodology:

-

Preparation of Prostate Cytosol:

-

Ventral prostates are excised from male rats.

-

The tissue is homogenized in a buffer solution (e.g., Tris-EDTA-dithiothreitol buffer) and centrifuged at high speed to obtain the cytosol fraction containing the androgen receptors.

-

-

Binding Assay:

-

A constant concentration of radiolabeled androgen (e.g., [3H]-methyltrienolone, R1881) is incubated with the prostate cytosol.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the androgen receptor.

-

Non-specific binding is determined in the presence of a large excess of unlabeled androgen.

-

-

Separation of Bound and Free Ligand:

-

After incubation, the reaction mixture is treated with dextran-coated charcoal to adsorb the free radioligand.

-

The mixture is then centrifuged to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.

-

-

Quantification and Analysis:

-

The radioactivity in the supernatant is measured using a liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro 5α-Reductase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on the enzymatic activity of 5α-reductase.

Methodology:

-

Enzyme Source Preparation:

-

A microsomal fraction containing 5α-reductase is prepared from a suitable tissue source, such as rat liver or human prostate cells.

-

-

Enzymatic Reaction:

-

The enzyme preparation is incubated with the substrate, testosterone, and a cofactor, NADPH.

-

Varying concentrations of the test inhibitor (this compound) are included in the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

-

Reaction Termination and Product Extraction:

-

The enzymatic reaction is stopped, for example, by the addition of a strong acid or organic solvent.

-

The product of the reaction, dihydrotestosterone (DHT), is extracted from the reaction mixture using an organic solvent.

-

-

Quantification of DHT:

-

The amount of DHT produced is quantified using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The percentage of inhibition of 5α-reductase activity is calculated for each concentration of the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from the dose-response curve.

-

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its metabolites in plasma samples.

Methodology:

-

Sample Preparation:

-

An internal standard (e.g., a deuterated analog of this compound) is added to the plasma sample.

-

Proteins are precipitated by adding a solvent like acetonitrile (B52724), followed by centrifugation.

-

The supernatant is then subjected to either liquid-liquid extraction or solid-phase extraction to further purify and concentrate the analytes.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a liquid chromatography system.

-

A C18 reverse-phase column is typically used to separate this compound and its metabolites from other endogenous components of the plasma.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

Electrospray ionization (ESI) in positive ion mode is commonly used.

-

The analytes are detected and quantified using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.

-

-

Quantification:

-

A calibration curve is constructed using standards of known concentrations.

-

The concentration of this compound and its metabolites in the unknown samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.

-

Conclusion

This compound is a well-characterized 17α-hydroxyprogesterone derivative with significant anti-androgenic and progestogenic activities. Its efficacy in treating benign prostatic hyperplasia in dogs is attributed to its ability to competitively antagonize the androgen receptor, inhibit 5α-reductase, and prevent testosterone uptake into the prostate. The provided data and protocols offer a valuable resource for researchers and drug development professionals interested in the further study and potential applications of this and related compounds. Future research could focus on elucidating the precise binding kinetics and downstream genomic effects of this compound and its metabolites to further refine our understanding of its molecular pharmacology.

References

Unraveling the Journey of Osaterone Acetate in Canines: A Pharmacokinetic and Bioavailability Profile

For Researchers, Scientists, and Drug Development Professionals

Osaterone (B1677506) acetate (B1210297), a steroidal anti-androgen, is a cornerstone in the management of benign prostatic hyperplasia (BPH) in male dogs. Its efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of osaterone acetate in canines, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex processes to facilitate a comprehensive understanding.

Quantitative Pharmacokinetic Parameters

The oral administration of this compound in canines leads to a series of quantifiable events that define its journey through the body. The following tables summarize the key pharmacokinetic parameters gathered from various studies.

| Parameter | Value | Species/Conditions |

| Dose | 0.25 - 0.5 mg/kg bodyweight | Male Dogs |

| Administration Route | Oral, once daily for 7 days | With or without food |

| Tmax (Time to Peak Plasma Concentration) | ~2 hours | Orally administered with food |

| Cmax (Peak Plasma Concentration) | ~60 µg/L (or 60 ng/ml) | After a 0.25 mg/kg/day dose |

| Bioavailability | Low (~30% in male rats, affected by first-pass effect) | Canine-specific oral bioavailability data is not explicitly stated, but a significant first-pass effect is noted. |

Table 1: Absorption Characteristics of this compound in Canines

| Parameter | Value | Details |

| This compound | ~90% | Primarily to albumin. This binding is reversible. |

| 15β-hydroxylated metabolite | ~80% | Primarily to albumin. |

Table 2: Plasma Protein Binding of this compound and its Major Metabolite

| Parameter | Value | Details |

| Primary Site | Liver | Undergoes a first-pass effect. |

| Major Active Metabolite | 15β-hydroxythis compound | Possesses potent anti-androgenic activity.[1][2] |

| Other Metabolic Pathways | 11β- and 21-hydroxylation, 17α-deacetylation, and dechlorination | These pathways contribute to the formation of multiple oxidized metabolites.[3] |

Table 3: Metabolic Profile of this compound in Canines

| Parameter | Value | Details |

| Elimination Half-Life (T½) | ~80 hours (mean) to 197.9 ± 109.9 hours | Elimination is slow. |

| Primary Route of Excretion | Feces via biliary excretion (~60%) | |

| Secondary Route of Excretion | Urine (~25%) | |

| Accumulation Factor | ~3-4 | After repeated administration of 0.25 mg/kg/day for 7 days. |

| Plasma Concentration 15 days post-treatment | ~6.5 µg/L | Following a 7-day course of 0.25 mg/kg/day.[1] |

Table 4: Elimination and Excretion Parameters of this compound in Canines

Experimental Protocols

The data presented in this guide are derived from studies employing standardized experimental protocols. A typical pharmacokinetic study design is as follows:

Study Population: Healthy, intact male dogs of varying breeds.

Drug Administration:

-

Formulation: this compound tablets (e.g., Ypozane®) in strengths of 1.875 mg, 3.75 mg, 7.5 mg, and 15 mg to accommodate dogs of different weights.[4][5]

-

Dosage: A daily oral dose of 0.25 mg/kg body weight.

-

Duration: Administered once daily for a period of seven consecutive days.[6][7]

-

Feeding: The drug is administered with food to ensure rapid absorption.[1]

Sample Collection:

-

Blood samples are collected at predetermined time points following drug administration to characterize the plasma concentration-time profile.

-

Urine and feces are collected over a specified period (e.g., 14 days) to determine the routes and extent of excretion.[1]

Analytical Methodology:

-

Plasma, urine, and fecal samples are processed and analyzed to quantify the concentrations of this compound and its metabolites.

-

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common analytical technique for the sensitive and specific quantification of the drug and its metabolites.

Visualizing Key Processes

To further elucidate the mechanisms and methodologies involved, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Action of this compound in Canine Prostate Cells.

Caption: Generalized Experimental Workflow for a Canine Pharmacokinetic Study.

Conclusion

This compound exhibits a pharmacokinetic profile in canines characterized by rapid absorption when administered with food, extensive protein binding, and a slow elimination process primarily through biliary excretion. Its conversion to the active metabolite, 15β-hydroxythis compound, is a key feature of its metabolism. The long half-life and accumulation with repeated dosing contribute to its sustained therapeutic effect in the treatment of benign prostatic hyperplasia. A thorough understanding of these pharmacokinetic properties is paramount for optimizing dosing regimens and for the future development of analogous veterinary pharmaceuticals.

References

- 1. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Metabolism of this compound in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicines.health.europa.eu [medicines.health.europa.eu]

- 5. Ypozane [vet-uk.virbac.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. The effects of this compound on clinical signs and prostate volume in dogs with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Osaterone Acetate on Steroidogenesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osaterone (B1677506) acetate (B1210297) is a synthetic, steroidal anti-androgen and progestin used in veterinary medicine, primarily for the treatment of benign prostatic hyperplasia (BPH) in dogs.[1][2] Chemically related to progesterone (B1679170), osaterone acetate and its primary active metabolite, 15β-hydroxythis compound, exhibit a multi-faceted mechanism of action against androgen-dependent processes.[1][3] This technical guide provides an in-depth overview of this compound's effects on steroidogenesis pathways, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key mechanisms and workflows.

Core Mechanisms of Anti-Androgenic Action

This compound inhibits the effects of testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), through several distinct mechanisms:

-

Competitive Androgen Receptor Antagonism: It competitively binds to androgen receptors within prostate cells, preventing testosterone and DHT from eliciting their downstream effects.[3][4]

-

Inhibition of Testosterone Uptake: It actively blocks the transport of testosterone into the prostate gland.[3]

-

Inhibition of 5α-Reductase: It inhibits the activity of 5α-reductase, the key enzyme responsible for converting testosterone into DHT.[2][4][5] DHT is the primary androgen that mediates the development and growth of the prostate.[6]

-

Antigonadotropic and Progestogenic Activity: As a progesterone derivative, it possesses potent progestagenic activity and also functions as an antigonadotropin.[1][3]

These combined actions lead to a significant reduction in androgenic stimulation of the prostate, resulting in decreased prostate volume and alleviation of clinical signs associated with BPH.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]

- 4. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

Investigational Studies of Osaterone Acetate in Human Prostate Cancer: A Technical Assessment of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current landscape of investigational studies of Osaterone acetate (B1210297) in human prostate cancer. Despite its established use in veterinary medicine for the treatment of benign prostatic hyperplasia (BPH) in canines, a comprehensive review of publicly available scientific literature and clinical trial registries reveals a notable absence of published clinical or preclinical studies of Osaterone acetate specifically for human prostate cancer. While there are anecdotal mentions of its investigation in Japan for human BPH and prostate cancer, no concrete data from these studies are available in the public domain.

This guide, therefore, serves to provide a detailed overview of this compound's known pharmacology, its mechanism of action in the canine model, and a comparative analysis of the molecular and physiological basis that might warrant its consideration in human prostate cancer. We will explore the similarities between the canine and human androgen receptor, the primary target of this compound, and discuss the broader context of antiandrogen therapies in the management of human prostate cancer. The content is structured to offer a valuable resource for researchers and drug development professionals by providing a thorough understanding of the existing knowledge and the data gap in this specific area.

This compound: A Profile

This compound is a steroidal antiandrogen and a progesterone (B1679170) derivative. It is primarily recognized for its application in veterinary medicine, where it is used to manage benign prostatic hyperplasia in dogs.

Mechanism of Action in Canines

This compound's therapeutic effect in canine BPH is attributed to its multi-faceted antagonism of androgen signaling. Its primary mechanisms of action include:

-